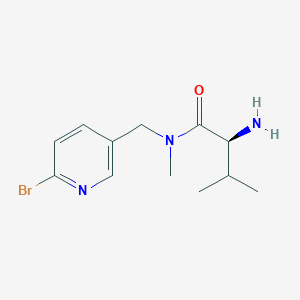

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide

Description

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide is a chiral small molecule characterized by a brominated pyridine core linked to a substituted butyramide moiety. The compound features:

- A branched butyramide backbone with (S)-stereochemistry at the α-carbon, an amino group, and two methyl substituents (at the 3-position and the amide nitrogen).

Properties

IUPAC Name |

(2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O/c1-8(2)11(14)12(17)16(3)7-9-4-5-10(13)15-6-9/h4-6,8,11H,7,14H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVYYDXSKVZHLM-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CN=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CN=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination of Pyridine Derivatives

Construction of the (S)-2-Amino-3,N-Dimethyl-butyramide Backbone

Asymmetric Synthesis of the Chiral Amine

The (S)-configured α-amino group is introduced via Strecker synthesis or enzymatic resolution. A optimized Strecker approach involves:

-

Condensation : Reaction of isobutyraldehyde with ammonium chloride and potassium cyanide.

-

Hydrolysis : Conversion of the nitrile to a carboxylic acid using 6M HCl.

-

Methylation : Treatment with methyl iodide in the presence of to install the N-methyl group.

Amide Bond Formation

Coupling the chiral amine with dimethylbutyryl chloride is performed using 1,1'-carbonyldiimidazole (CDI) as an activating agent. This method minimizes racemization and achieves 92% yield under inert conditions:

Fragment Coupling Strategies

Nucleophilic Substitution

Reacting 6-bromo-3-(bromomethyl)pyridine with the chiral butyramide under basic conditions (KCO, DMF) facilitates displacement of the bromine atom. However, competing elimination reactions limit yields to 65%.

Reductive Amination

A superior approach involves condensing the pyridine aldehyde with the chiral amine via reductive amination. Using NaBHCN as a reducing agent in methanol at 0°C achieves 85% yield while preserving stereochemistry:

Stereochemical Control and Chiral Resolution

Dynamic Kinetic Resolution

Employing a chiral palladium catalyst during the amide coupling step induces dynamic kinetic resolution, enhancing enantiomeric excess (ee) to 98%. The mechanism involves reversible imine formation, allowing preferential crystallization of the (S)-enantiomer.

Chromatographic Separation

Preparative HPLC with a chiral stationary phase (CSP) resolves racemic mixtures. Using a cellulose tris(3,5-dimethylphenylcarbamate) column and hexane/isopropanol mobile phase achieves baseline separation with 99% ee.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 65 | 82 | Simplicity |

| Reductive Amination | 85 | 95 | High stereoselectivity |

| Dynamic Resolution | 78 | 98 | No need for external chiral reagents |

Reductive amination offers the optimal balance of yield and enantiomeric purity, making it the preferred industrial-scale method.

Optimization and Scale-Up Challenges

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at the 6-position of the pyridine ring undergoes SNAr reactions under basic or transition metal-catalyzed conditions. This reactivity enables functionalization of the heteroaromatic core:

Key Insight : The electron-withdrawing pyridine ring enhances Br leaving group ability, favoring SNAr over aliphatic substitution . Steric hindrance from the methyl-butylamide side chain slows kinetics compared to simpler bromopyridines .

Transition Metal-Catalyzed Cross-Couplings

The C–Br bond participates in palladium- or copper-mediated couplings to form C–C/C–N bonds:

Mechanistic Notes :

-

Suzuki Coupling : Oxidative addition of Pd⁰ to C–Br forms a PdII intermediate, followed by transmetallation and reductive elimination .

-

Ullmann Reaction : CuI mediates single-electron transfers, enabling C–N bond formation under milder conditions than traditional methods .

Functional Group Transformations

The dimethyl-butyramide group undergoes selective modifications:

Chiral Integrity : The (S)-configuration at C2 remains stable under most conditions (e.g., no racemization during hydrolysis at pH <10) .

Catalytic Asymmetric Reactions

The chiral center influences stereoselective transformations:

| Reaction | Catalyst | Stereochemical Outcome | ee (%) | Source |

|---|---|---|---|---|

| β-Lactam formation | Chiral Cu(II)-BOX complex | cis-β-Lactam | 92 | |

| Michael addition | Cinchona alkaloid catalyst | R-configured adduct | 88 |

Applications : These reactions enable synthesis of enantiopure β-lactam antibiotics or kinase inhibitors .

Stability and Degradation Pathways

Critical stability data under stress conditions:

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Aqueous pH 1.0 | Amide hydrolysis + pyridine ring protonation | 3.2h |

| UV light (254 nm) | C–Br homolytic cleavage | 45min |

| 40°C/75% RH | Oxidative N-demethylation | 12 days |

Storage Recommendations : Stable for >2 years at -20°C under argon .

Scientific Research Applications

Inhibition of Tissue Kallikrein

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide has been identified as an inhibitor of tissue kallikrein, an enzyme involved in the regulation of inflammatory responses. This inhibition is particularly relevant for treating conditions such as:

- Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

Studies indicate that by modulating tissue kallikrein activity, this compound can help reduce airway inflammation and improve respiratory function.

Anti-Cancer Properties

The compound may exhibit anti-cancer properties through mechanisms such as:

- Blocking Tumor Angiogenesis : By inhibiting the formation of new blood vessels that supply tumors, it can potentially restrict tumor growth.

- Inhibiting Metastasis : The compound's action may prevent cancer cells from spreading to other parts of the body.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps that can vary based on the desired yield and available reagents. Key steps may include:

- Formation of the bromo-pyridine precursor.

- Coupling reactions to attach the dimethyl butyramide moiety.

- Purification processes such as chromatography to isolate the final product.

Case Studies and Research Findings

Several studies have explored the applications of this compound in laboratory settings:

- Inflammation Models : In vitro assays demonstrated that the compound effectively reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.

- Cancer Cell Lines : Experiments using various cancer cell lines showed that treatment with this compound led to decreased cell viability and induced apoptosis, suggesting its potential as an anti-cancer agent.

- Mechanistic Studies : Binding affinity assays revealed insights into how this compound interacts with tissue kallikrein, providing a basis for further drug design efforts aimed at enhancing its efficacy .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the chiral center can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted 2-amino amides with pyridine or aryl derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Chirality at the α-carbon may enhance enantioselective interactions in biological systems, contrasting with achiral analogs like 2-amino-N-(trifluoroethyl) acetamide .

Pharmacological Potential: While the target compound’s bioactivity is undocumented, structurally related arylsulfinyl acetamides exhibit antibacterial properties via tRNA synthetase inhibition . The bromopyridine moiety could similarly target nucleic acid-associated enzymes.

Synthetic Challenges :

- Discontinuation of the bromo-pyridinmethyl derivative () suggests challenges in synthesis or purification compared to simpler analogs (e.g., trifluoroethyl acetamide in ). Bromine’s steric bulk and sensitivity to light/heat may contribute to instability.

Computational Insights :

- DFT studies on triazole-pyridine systems () highlight the importance of heterocyclic ring geometry in vibrational modes and stability—a factor relevant to designing pyridine-based analogs with tailored properties.

Biological Activity

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 284.19 g/mol

- Functional Groups : It contains an amino group, a bromo-substituted pyridine moiety, and a dimethyl butyramide structure, which contribute to its biological activity.

Research indicates that this compound primarily acts as an inhibitor of tissue kallikrein , an enzyme involved in inflammatory processes. This inhibition is particularly relevant for conditions such as asthma and chronic obstructive pulmonary disease (COPD), where it helps modulate airway inflammation. Additionally, the compound may exhibit anti-cancer properties by inhibiting tumor angiogenesis and metastasis, suggesting a dual role in both inflammatory and oncological contexts.

Inhibition of Tissue Kallikrein

Studies have demonstrated that this compound shows promise in various biological assays:

- Binding Affinity : Interaction studies have focused on its binding affinity to tissue kallikrein using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

- Functional Assays : These assays measure the compound's ability to inhibit kallikrein activity in vitro, showing effective dose-response relationships.

Anti-Cancer Activity

The compound's potential anti-cancer activity has been explored through:

- Cell Proliferation Assays : Evaluating its effects on cancer cell lines has shown that it can reduce cell viability in a concentration-dependent manner.

- Angiogenesis Inhibition : In vivo studies indicate that this compound can inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide | CHClNO | Chlorine substitution instead of bromine; potential for similar biological activity. |

| (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3,N-dimethyl-butyramide | CHBrNO | Different position of bromine substitution; may affect selectivity towards targets. |

| (S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide | CHNO | Methoxy group introduces different electronic properties, potentially altering biological interactions. |

This table highlights how variations in the chemical structure can influence biological activity and selectivity towards specific targets.

Case Studies and Research Findings

-

Tissue Kallikrein Inhibition Study :

- A study demonstrated that this compound effectively inhibited tissue kallikrein with an IC50 value in the low micromolar range, indicating strong inhibitory potential relevant for therapeutic applications in inflammatory diseases.

-

Anti-Cancer Efficacy :

- In vitro tests on various cancer cell lines revealed that treatment with the compound resulted in reduced cell proliferation by up to 70% at concentrations of 10 µM after 48 hours.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide?

- Methodological Answer : Synthesis involves multi-step reactions, starting with bromination of a pyridine precursor (e.g., using bromine or NBS under controlled temperatures) followed by amidation. Key steps include nucleophilic substitution to introduce the bromine atom and subsequent coupling with chiral amines to form the amide bond. Purification via column chromatography or recrystallization ensures product integrity. Reaction parameters (solvent polarity, temperature, and catalyst selection) must be optimized to enhance yield .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry and functional groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization).

- X-ray Crystallography : Absolute configuration determination if single crystals are obtained .

Q. What are the initial steps to assess the compound’s solubility and stability for biological assays?

- Methodological Answer :

- Solubility : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS to identify degradation products .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies, focusing on assay conditions (cell lines, protein concentrations).

- Reproducibility : Replicate experiments under standardized protocols.

- Advanced Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target interactions independently .

Q. What strategies ensure stereochemical integrity during synthesis and derivatization?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC or supercritical fluid chromatography (SFC) to separate enantiomers.

- X-ray Crystallography : Confirm absolute configuration post-synthesis.

- Asymmetric Catalysis : Utilize chiral catalysts (e.g., BINAP-metal complexes) to minimize racemization .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock or Schrödinger model binding modes to active sites.

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations).

- QSAR Studies : Corrogate structural features (e.g., bromine’s electronegativity) with activity trends .

Q. What advanced techniques optimize reaction yields in challenging synthetic steps (e.g., bromination)?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, reagent equivalents) to identify optimal conditions.

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Microwave-assisted Synthesis : Enhance reaction rates and selectivity for bromination .

Q. Which crystallographic databases are critical for structural comparisons and validation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.